

# Spectroscopic Data for the Identification of 2-Chlorofuran: A Technical Guide

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## Compound of Interest

Compound Name: 2-Chlorofuran

Cat. No.: B3031412

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the identification and characterization of **2-chlorofuran**. The information is compiled from various databases and literature sources to aid researchers in their analytical and drug development endeavors. This document presents available quantitative data in structured tables, outlines general experimental protocols for relevant spectroscopic techniques, and includes visualizations to illustrate key workflows.

## Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **2-chlorofuran**.

### Table 1: $^{13}\text{C}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Solvent	Reference
143.1	Acetone-d <sub>6</sub>	[1][2]
129.9	Acetone-d <sub>6</sub>	[1][2]
111.9	Acetone-d <sub>6</sub>	[1][2]
108.1	Acetone-d <sub>6</sub>	[1][2]

Source: S. Gronowitz, I.

Johnson, A. B. Hoernfeldt

Chem. Scripta 7, 211(1975)[1]

[2]

## Table 2: Mass Spectrometry (GC-MS) Data

m/z	Intensity	Notes
37	8.0	-
38	13.3	-
39	96.0	-
40	13.2	-
42	7.8	-
68	100.0	Molecular Ion (M <sup>+</sup> ) for <sup>35</sup> Cl isotope
69	4.3	-
70	32.5	Molecular Ion (M <sup>++2</sup> ) for <sup>37</sup> Cl isotope

Source: SpectraBase[1]

## Table 3: Gas Chromatography Data

Parameter	Value	Column Type	Reference
Kovats Retention Index	628	Standard non-polar	[NIST Mass Spectrometry Data Center]

**Note on Data Availability:** While extensive searches were conducted, specific quantitative experimental data for <sup>1</sup>H NMR (chemical shifts and coupling constants) and a detailed IR spectrum (absorption frequencies and intensities) for **2-chlorofuran** were not readily available in the public domain at the time of this compilation. The data presented here is based on publicly accessible spectral databases.

## Experimental Protocols

Detailed experimental protocols from the primary literature for the spectroscopic analysis of **2-chlorofuran** are not publicly available. Therefore, this section provides generalized, yet detailed, methodologies for the key spectroscopic techniques discussed. These protocols are based on standard laboratory practices for the analysis of halogenated furan derivatives.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Objective:** To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for the structural elucidation of **2-chlorofuran**.

**Materials:**

- **2-Chlorofuran** sample
- Deuterated solvent (e.g., Acetone-d<sub>6</sub>, Chloroform-d)
- NMR tubes (5 mm)
- Tetramethylsilane (TMS) as an internal standard
- NMR Spectrometer (e.g., 400 MHz or higher)

**Procedure:**

- Sample Preparation:

- Accurately weigh approximately 5-10 mg of **2-chlorofuran** for  $^1\text{H}$  NMR or 20-50 mg for  $^{13}\text{C}$  NMR into a clean, dry vial.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Acetone-d<sub>6</sub>).
- Add a small amount of TMS (0.03-0.05% v/v) as an internal reference ( $\delta = 0.00$  ppm).
- Vortex the vial to ensure complete dissolution.
- Transfer the solution into a clean 5 mm NMR tube.

- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity and optimal resolution.
  - Tune and match the probe for the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- Data Acquisition:
  - $^1\text{H}$  NMR:
    - Acquire a single-pulse experiment.
    - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
    - Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
    - Set a relaxation delay of 1-5 seconds.
  - $^{13}\text{C}$  NMR:
    - Acquire a proton-decoupled experiment.
    - Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

- Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of  $^{13}\text{C}$ .
- Set a relaxation delay of 2-5 seconds.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum.
  - Perform baseline correction.
  - Calibrate the spectrum using the TMS signal at 0.00 ppm.
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine proton ratios.
  - Identify chemical shifts ( $\delta$ ) and coupling constants ( $J$ ) for all signals.

## Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum of **2-chlorofuran** to identify its functional groups and characteristic vibrations.

Materials:

- **2-Chlorofuran** sample (liquid)
- FTIR spectrometer with a suitable sampling accessory (e.g., KBr plates for thin film or ATR)
- Volatile solvent for cleaning (e.g., isopropanol, acetone)

Procedure (Attenuated Total Reflectance - ATR):

- Instrument Preparation:
  - Ensure the ATR crystal is clean and free of any residual sample. Clean with a soft tissue dampened with a volatile solvent and allow it to dry completely.

- Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
- Sample Analysis:
  - Place a small drop of liquid **2-chlorofuran** directly onto the ATR crystal.
  - Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
  - The spectral range is typically 4000-400  $\text{cm}^{-1}$ .
- Data Processing and Analysis:
  - The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
  - Identify the characteristic absorption bands and compare them with known correlation tables for furan derivatives and C-Cl bonds.

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-chlorofuran**.

Materials:

- **2-Chlorofuran** sample
- Gas Chromatograph-Mass Spectrometer (GC-MS) system
- Helium (carrier gas)
- Appropriate GC column (e.g., non-polar)

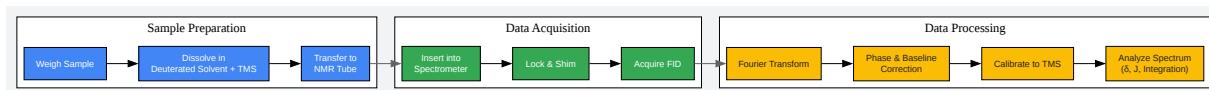
Procedure (GC-MS with Electron Ionization - EI):

- Sample Preparation:

- Prepare a dilute solution of **2-chlorofuran** in a volatile solvent (e.g., dichloromethane or hexane).
- Instrument Setup:
  - Set the GC oven temperature program to ensure good separation from the solvent and any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature.
  - Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
  - Set the MS ion source to Electron Ionization (EI) mode, typically at 70 eV.
  - Set the mass analyzer to scan a suitable mass range (e.g., m/z 35-200).
- Data Acquisition:
  - Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
  - The sample will be vaporized, separated on the GC column, and then introduced into the mass spectrometer.
  - The mass spectrometer will record the mass spectra of the eluting components.
- Data Analysis:
  - Identify the peak corresponding to **2-chlorofuran** in the total ion chromatogram (TIC).
  - Analyze the mass spectrum associated with this peak.
  - Identify the molecular ion peak ( $M^+$ ) and the  $M^++2$  peak, which is characteristic of a chlorine-containing compound due to the presence of the  $^{35}\text{Cl}$  and  $^{37}\text{Cl}$  isotopes in an approximate 3:1 ratio.
  - Analyze the fragmentation pattern to identify characteristic fragment ions.

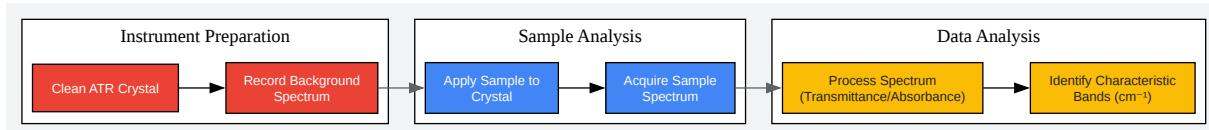
## Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.



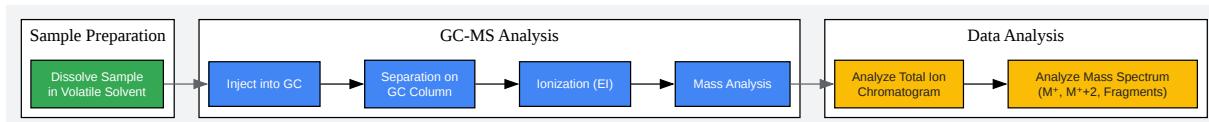
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Caption: Workflow for NMR Spectroscopy.



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Caption: Workflow for IR (ATR) Spectroscopy.



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Caption: Workflow for GC-MS Analysis.

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## References

- 1. 2-Chlorofuran | C4H3ClO | CID 137856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
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